
4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol
Overview
Description
Scientific Research Applications
Photocatalytic Oxidation
4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol and its derivatives can be used in photocatalytic oxidation processes. A study showed that benzyl alcohol derivatives undergo selective photocatalytic oxidation into corresponding aldehydes using titanium dioxide under visible light irradiation, highlighting the potential of these compounds in photocatalysis (Higashimoto et al., 2009).
Catalytic Oxyfunctionalization
In catalytic applications, these compounds can be transformed into various aromatic carbonyl compounds. A study on Cu(OAc)2-catalyzed oxyfunctionalization found that such transformations could be achieved with environmental benefits, indicating potential use in pharmaceutical and practical applications (Jiang et al., 2014).
Synthesis of Benzyl Esters
4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol derivatives can be used as protecting groups in the synthesis of benzyl esters. A study demonstrated the utility of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, offering a novel method for the synthesis of benzyl esters with high yields (Yoo et al., 1990).
Polymer Preparation
These compounds can also be utilized in the preparation of polymers with controlled molecular architecture. A study described the use of polyether dendritic fragments derived from benzyl alcohols for the creation of dendritic macromolecules, indicating their importance in the field of polymer chemistry (Hawker & Fréchet, 1990).
Synthesis of Hyperbranched Polymers
A hyperbranched polyfluorinated benzyl ether polymer was prepared using a monomer derived from these compounds. This polymerization technique, involving deprotonation and nucleophilic substitution, underscores the compound's relevance in advanced materials science (Mueller et al., 1998).
Photocatalytic Selective Synthesis
In a microfluidic reactor application, benzyl alcohol derivatives were used for the photocatalytic selective synthesis of aromatic aldehydes. This demonstrates their utility in process intensification and screening applications, highlighting the efficiency of these compounds in chemical synthesis (Lima et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol is Alcohol dehydrogenase 1C . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
It’s known that the compound interacts with its target, alcohol dehydrogenase 1c, which may lead to changes in the enzyme’s activity .
Biochemical Pathways
Given its interaction with alcohol dehydrogenase 1c, it’s likely that it affects the metabolic pathways involving alcohols .
Result of Action
Given its interaction with alcohol dehydrogenase 1c, it’s likely that it affects the metabolism of alcohols in the body .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its action .
properties
IUPAC Name |
[4-[(2,3,4,5,6-pentafluorophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O2/c15-10-9(11(16)13(18)14(19)12(10)17)6-21-8-3-1-7(5-20)2-4-8/h1-4,20H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUNQAJUXKQIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





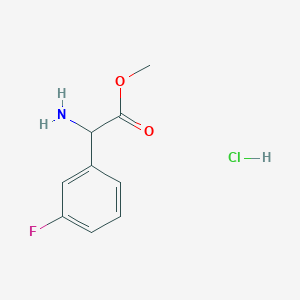
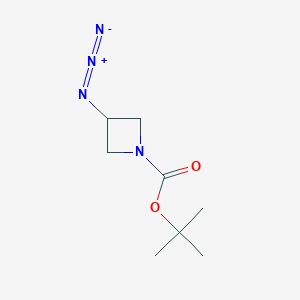
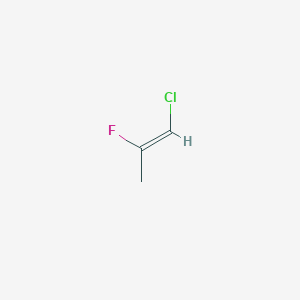
![2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3041946.png)
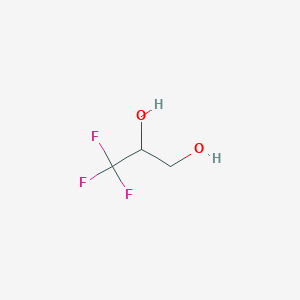
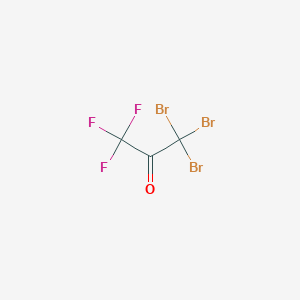
![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)


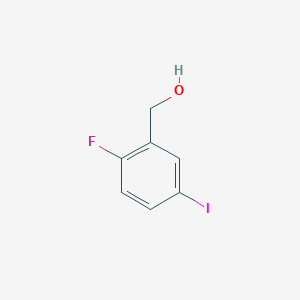
![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B3041956.png)
